7-Iodoquinoléine

Vue d'ensemble

Description

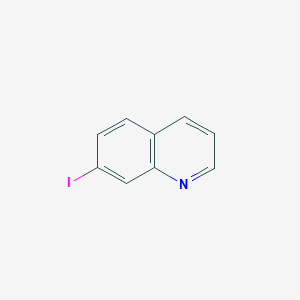

7-Iodoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of an iodine atom at the seventh position of the quinoline ring Quinoline itself is a compound with a benzene ring fused to a pyridine ring, and it serves as a fundamental scaffold in various chemical and pharmaceutical applications

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

7-Iodoquinoline is characterized by its ability to act as an amebicidal agent , primarily targeting the protozoan parasite Entamoeba histolytica, responsible for amoebiasis. The compound exerts its effects by chelating ferrous ions essential for the parasite's metabolism, leading to its elimination from the intestinal lumen. Its poor absorption in the gastrointestinal tract enhances its efficacy as a luminal amebicide, making it suitable for treating intestinal infections.

Biochemical Interactions

The compound interacts with various enzymes and proteins, notably influencing cytochrome P450 enzymes involved in drug metabolism. This interaction can modulate cellular processes such as apoptosis in cancer cells by affecting signaling pathways like MAPK/ERK.

Scientific Research Applications

7-Iodoquinoline's applications are manifold:

- Medicinal Chemistry : It serves as a precursor for synthesizing complex organic molecules and derivatives with potential therapeutic effects.

- Antimicrobial Research : Various derivatives of 7-Iodoquinoline have been synthesized to explore their antimicrobial properties. For example, novel compounds derived from 8-hydroxy-7-iodoquinoline have demonstrated significant antibacterial and antifungal activities against pathogenic strains .

- Biological Imaging : The compound is utilized in developing fluorescent probes for biological imaging, enhancing visualization techniques in cellular biology.

- Agricultural Science : Research has shown that biofortification of crops like kale with iodoquinoline enhances iodine bioavailability, which is crucial for addressing iodine deficiency in populations .

Antimicrobial Activity of Derivatives

A study investigated the synthesis of 8-hydroxy-7-iodoquinoline derivatives and their antimicrobial activities. The results indicated that most derivatives exhibited moderate to good antibacterial and antifungal activities comparable to standard drugs. Below is a summary table of some synthesized derivatives and their corresponding activities:

| Compound Name | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| 8-Hydroxy-7-iodoquinoline | 15 mm | 12 mm |

| 8-Hydroxy-7-iodoquinoline-5-sulfonamide | 18 mm | 14 mm |

| Iodoquinol | 20 mm | 15 mm |

Note: Values are indicative based on preliminary screening results .

Biofortification Studies

In agricultural research, biofortification with various forms of iodoquinolines has shown promise in enhancing iodine content in crops. A study on potatoes treated with iodoquinolines revealed significant increases in iodine accumulation:

| Treatment | Iodine Content (µg/kg) |

|---|---|

| Control | 24.96 |

| KIO3 | 1400.15 |

| 8-OH-7-I-5QSA | 693.65 |

| 5-Cl-7-I-8-Q | 502.79 |

This data suggests that utilizing iodoquinolines can effectively increase dietary iodine sources while potentially reducing deficiency risks .

Mécanisme D'action

Target of Action

7-Iodoquinoline, also known as Iodoquinol , primarily targets Entamoeba histolytica , a protozoan parasite responsible for causing amoebiasis . It is active against both the cyst and trophozoite forms of the parasite that are localized in the lumen of the intestine .

Mode of Action

It is known to beamebicidal , meaning it kills amoebae . It is believed to act by chelating ferrous ions essential for the metabolism of the parasite . This interaction with its targets leads to the destruction of the trophozoites, thereby eliminating the cyst form .

Pharmacokinetics

7-Iodoquinoline is poorly absorbed from the gastrointestinal tract, which makes it an effective luminal amebicide . The majority of an oral dose is excreted in feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported . Animal studies indicate the drug is distributed into tissues .

Result of Action

The primary result of 7-Iodoquinoline’s action is the elimination of Entamoeba histolytica from the intestinal lumen, thereby treating amoebiasis . By destroying the trophozoites, it prevents the formation of new cysts, interrupting the life cycle of the parasite .

Analyse Biochimique

Biochemical Properties

7-Iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 7-Iodoquinoline to the active site of the enzyme, potentially inhibiting its activity. Additionally, 7-Iodoquinoline can form complexes with metal ions, which may influence its biochemical behavior .

Cellular Effects

The effects of 7-Iodoquinoline on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-Iodoquinoline can induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy balance within the cell .

Molecular Mechanism

At the molecular level, 7-Iodoquinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . For instance, 7-Iodoquinoline has been shown to intercalate into DNA, causing disruptions in DNA replication and transcription . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of 7-Iodoquinoline can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 7-Iodoquinoline has been associated with cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of 7-Iodoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

7-Iodoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 7-Iodoquinoline within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, 7-Iodoquinoline can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential.

Subcellular Localization

7-Iodoquinoline exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, 7-Iodoquinoline can be found in the cytoplasm, where it may interact with cytoplasmic enzymes and signaling molecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline typically involves the iodination of quinoline. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 7-Iodoquinoline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and green chemistry principles, such as ionic liquids and microwave irradiation, can further enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Comparaison Avec Des Composés Similaires

7-Chloroquinoline: Similar in structure but with a chlorine atom instead of iodine.

8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position.

Quinoline: The parent compound without any substituents.

Uniqueness: 7-Iodoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to chlorine or hydroxyl groups can influence the compound’s chemical behavior and interactions. This makes 7-Iodoquinoline particularly valuable in applications requiring specific reactivity or binding characteristics .

Activité Biologique

7-Iodoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with 7-iodoquinoline, supported by recent studies, data tables, and case studies.

Chemical Structure and Properties

7-Iodoquinoline is a derivative of quinoline, characterized by the presence of an iodine atom at the 7-position. This modification significantly influences its biological properties, making it a subject of interest for various pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the potential of 7-iodoquinoline and its derivatives as antimicrobial agents.

Synthesis and Evaluation

- 8-Hydroxy-7-iodoquinoline Derivatives : A study synthesized several derivatives of 8-hydroxy-7-iodoquinoline-5-sulfonamide and evaluated their antimicrobial activities against pathogenic strains. The results indicated that many of these compounds exhibited moderate to good antibacterial and antifungal activities, comparable to standard drugs .

- Carboxy-Quinoline Derivatives : Another investigation focused on carboxy-quinoline derivatives bearing an iodine atom, which were tested against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. These derivatives demonstrated significant antimicrobial activity, suggesting their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Selected Iodoquinoline Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 8-Hydroxy-7-iodoquinoline | S. epidermidis | Moderate |

| 8-Hydroxy-7-iodoquinoline | K. pneumoniae | Good |

| Carboxy-quinoline derivative | C. parapsilosis | Significant |

The antimicrobial efficacy of 7-iodoquinoline derivatives is attributed to their ability to interfere with microbial adhesion, which is critical for biofilm formation. This suggests that these compounds could be effective in preventing infections caused by biofilm-forming pathogens .

Anticancer Activity

In addition to antimicrobial properties, 7-iodoquinoline has shown promise in anticancer research.

- Cytostatic Effects : A series of quinolino-fused nucleosides derived from 7-iodoquinoline were synthesized and tested for cytostatic activity against various cancer cell lines. These compounds displayed moderate to weak cytostatic effects, indicating their potential in cancer therapy .

- Case Study on Anticancer Mechanisms : Research has indicated that certain modifications of 7-iodoquinoline can enhance its selectivity towards cancer cells, potentially reducing toxicity to non-malignant cells .

Biofortification Studies

Recent studies have explored the role of 7-iodoquinoline in biofortification processes, particularly in agricultural contexts.

- Potato Biofortification : A study demonstrated that biofortification with 8-hydroxy-7-iodoquinoline significantly improved the iodine content in potato tubers while enhancing their polyphenolic profile. This suggests a dual benefit of improving nutritional value while potentially mitigating iodine deficiency in populations dependent on these crops .

Propriétés

IUPAC Name |

7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYITFZDKHVMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626708 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25334-12-7 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.